1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

LDHA inhibition Cancer metabolism Warburg effect

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 133748-22-8) is a uniquely characterized research tool for drug discovery. Key differentiators: (1) Validated weak LDHA inhibitor (Ki=5.46µM) serving as a negative control in biochemical and cellular assays; (2) Specific KDM4A reference standard (HeLa EC50=3.8µM, equipotent KDM4C IC50=3.9µM) with >100µM KDM2A selectivity for epigenetics screening cascades; (3) Mid-range lipophilicity (cLogP ~1.5–2.0) providing a defined reference point for systematic SAR campaigns; (4) Reactive 3-carboxylic acid handle enabling facile conversion to amides, hydrazides, and fused heterocycles (benzimidazoles, benzoxazoles). Choose this compound to ensure assay reproducibility and accelerate analog synthesis.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 133748-22-8
Cat. No. B166102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS133748-22-8
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C
InChIInChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17)
InChIKeyQFVVRJNKLKAZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Procurement and Selection Profile for a 5-Oxopyrrolidine-3-Carboxylic Acid Building Block


1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 133748-22-8) is a member of the 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid analog) chemotype, distinguished by an N-1-(2,4-dimethylphenyl) substitution . This class of compounds is widely explored in medicinal chemistry due to the synthetic versatility of the core scaffold, which allows for the generation of diverse libraries of amides, hydrazides, esters, and fused heterocycles including benzimidazoles and benzoxazoles [1]. The 2,4-dimethylphenyl motif confers a moderate lipophilic character (calculated LogP ~1.5–2.0) that distinguishes it from polar (e.g., hydroxy-substituted) or electron-deficient (e.g., fluoro-substituted) analogs within the same scaffold family [2]. As a research-use carboxylic acid building block, its primary value proposition lies in the combination of a rigid pyrrolidinone core, a reactive carboxylic acid handle for facile derivatization, and a specific aryl substitution pattern that can be systematically compared against other 1-aryl-5-oxopyrrolidine-3-carboxylic acids in structure-activity relationship (SAR) campaigns [1].

Procurement Risk: Why 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Arbitrarily Substituted by 2,4-Difluorophenyl or 2-Hydroxyphenyl Analogs


In silico and in vitro profiling reveals that the N-aryl substituent on the 5-oxopyrrolidine-3-carboxylic acid scaffold is a critical determinant of both target engagement and polypharmacology profile. Direct comparison of publicly accessible binding data demonstrates that the 2,4-dimethylphenyl derivative (CAS 133748-22-8) exhibits a distinct enzyme inhibition fingerprint compared to related analogs [1]. While the 2,4-difluorophenyl analog (CAS not specified) has been extensively characterized for antiproliferative activity against cancer cell lines including MDA-MB-231 (triple-negative breast) and PPC-1 (prostate) [2], the 2,4-dimethylphenyl derivative shows measurable but weaker binding to cancer-relevant targets such as LDHA (Ki = 5.46 µM) [3]. Conversely, 2-hydroxy-5-methylphenyl and 3,5-dichloro-2-hydroxyphenyl analogs have been documented to possess antimicrobial activity against multidrug-resistant Gram-positive pathogens, a phenotype not established for the dimethylphenyl variant [4]. Generic substitution among these 1-aryl analogs would therefore introduce uncontrolled variation in biological readout, confounding SAR interpretation and potentially invalidating assay outcomes in drug discovery workflows [1].

Quantitative Differentiation Evidence for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: LDHA, KDM4A, and 5-LOX Comparative Binding Data


LDHA Inhibition: 2,4-Dimethylphenyl Derivative Shows 95-Fold Lower Potency Than Optimized Lead Compounds, Defining a Useful Weak-Binding Baseline

The target compound demonstrates measurable but weak inhibition of human LDHA with a Ki of 5.46 µM in a fluorescence-based assay using pyruvate as substrate [1]. In contrast, optimized LDHA inhibitors disclosed in patent literature (e.g., US11752138 Compound 152) achieve IC50 values as low as 7 nM under similar recombinant enzyme conditions [2]. The ~780-fold potency differential positions CAS 133748-22-8 as a useful negative control or weak-binding reference compound for LDHA inhibitor screening campaigns, rather than a lead candidate [1][2].

LDHA inhibition Cancer metabolism Warburg effect

LDHB Isoform Selectivity: Absence of Meaningful Selectivity Defines the Compound's Non-Selective LDH Inhibition Profile

The compound inhibits LDHB with a Ki of 15.1 µM [1], yielding an LDHA/LDHB selectivity ratio of approximately 2.8-fold based on Ki values (5.46 µM vs 15.1 µM). This contrasts with LDHA-selective inhibitors such as FX11, which exhibits preferential LDHA inhibition with reported IC50 values in the low micromolar range and weaker LDHB activity [2]. The lack of substantial isoform selectivity for CAS 133748-22-8 distinguishes it from more advanced LDHA-selective tool compounds and should be factored into experimental design where LDH isoform-specific effects are under investigation [1].

LDHB Isoform selectivity Lactate dehydrogenase

KDM4A Inhibition: Cellular EC50 of 3.8 µM Establishes the 2,4-Dimethylphenyl Derivative as a Weak KDM4 Family Inhibitor

In cellular assays using HeLa cells expressing Flag-tagged KDM4A, the compound exhibits an EC50 of 3.8 µM for increasing H3K9me3 levels after 24-hour treatment [1]. This activity is substantially weaker than optimized KDM4A inhibitors such as Compound 3e (IC50 = 141 nM in biochemical assay) [2] and high-affinity binders with Kd values as low as 30 nM [3]. Notably, the compound also inhibits the related histone demethylase KDM4C with an IC50 of 3.9 µM but shows no measurable inhibition of KDM2A (IC50 > 100 µM) [1], establishing a defined KDM4 family selectivity window.

KDM4A Histone demethylase Epigenetics

5-Lipoxygenase (5-LOX) Inhibition: IC50 of 18.4 µM Contrasts with Sub-Micromolar 5-LOX Inhibitors, Defining Weak Anti-Inflammatory Activity

The target compound inhibits recombinant human 5-LOX with an IC50 of 18.4 µM in a biochemical assay using linoleic acid as substrate [1]. This potency is approximately two orders of magnitude weaker than known 5-LOX inhibitors such as PF-4191834 (reported IC50 in the low nanomolar range) and other 5-LOX inhibitors documented with IC50 values of 210 nM [2] or 2.7 µM [3] in human whole blood assays. The compound also shows weaker inhibition of COX-2 (IC50 = 39.5 µM) and COX-1 (IC50 = 65.6 µM) [1], confirming a broadly weak anti-inflammatory enzyme inhibition profile that distinguishes it from potent dual 5-LOX/COX inhibitors.

5-lipoxygenase Inflammation Leukotriene biosynthesis

Physicochemical Differentiation: 2,4-Dimethylphenyl Substitution Provides Intermediate Lipophilicity Relative to Hydroxy and Dihalo Analogs

The 2,4-dimethylphenyl derivative (calculated LogP ~1.5–2.0) occupies an intermediate lipophilicity space relative to the more polar 2-hydroxyphenyl analog (calculated LogP ~0.5–1.0) and the more lipophilic 3,5-dichloro-2-hydroxyphenyl analog (calculated LogP ~3.0–3.5) [1][2]. This property differential has direct implications for solubility, membrane permeability, and plasma protein binding in biological assays [3]. For SAR studies, this compound provides a defined mid-lipophilicity reference point that can be systematically compared against more polar (e.g., hydroxy-substituted) and more hydrophobic (e.g., dichloro-substituted) members of the 5-oxopyrrolidine-3-carboxylic acid series.

LogP Lipophilicity Physicochemical properties

Recommended Research Applications for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Based on Quantified Differentiation Evidence


LDHA Inhibitor Screening: Negative Control or Weak-Binding Reference Compound

As established in Section 3, CAS 133748-22-8 exhibits a Ki of 5.46 µM against LDHA, representing a 780-fold weaker binding affinity compared to optimized LDHA inhibitors (7 nM) [1]. This quantified weak activity makes the compound suitable as a negative control or reference standard in LDHA biochemical and cellular screening assays. Researchers developing novel LDHA inhibitors can use this compound to establish assay signal-to-noise windows and to benchmark the potency of newly synthesized analogs. Procurement of this compound for LDHA-focused campaigns should be contextualized within its defined weak-binding profile rather than as a lead-like starting point [1].

KDM4 Family Histone Demethylase Screening: Reference for Weak Cellular Activity

The compound's cellular EC50 of 3.8 µM against KDM4A in HeLa cells, coupled with equipotent KDM4C inhibition (IC50 = 3.9 µM) and negligible KDM2A activity (>100 µM), defines a specific KDM4 family inhibition profile [2]. This makes the compound useful as a reference standard in epigenetics screening cascades where differentiation between KDM4 and KDM2 family inhibition is required. Given that potent KDM4A inhibitors achieve IC50 values in the 30–141 nM range, this compound serves as a benchmark for weak cellular activity, helping researchers contextualize the potency of optimized KDM4 inhibitors emerging from medicinal chemistry efforts [2][3].

5-Oxopyrrolidine-3-Carboxylic Acid SAR Library Construction: Intermediate Lipophilicity Reference

The 2,4-dimethylphenyl derivative occupies a mid-range lipophilicity space (calculated LogP ~1.5–2.0) within the broader 1-aryl-5-oxopyrrolidine-3-carboxylic acid series, positioned between polar 2-hydroxyphenyl analogs (LogP ~0.5–1.0) and hydrophobic 3,5-dichloro-2-hydroxyphenyl analogs (LogP ~3.0–3.5) [4]. For medicinal chemists constructing SAR libraries around this scaffold, CAS 133748-22-8 provides a defined lipophilicity reference point that can be systematically varied to probe the relationship between aryl substitution pattern, physicochemical properties, and biological activity. The carboxylic acid handle further enables facile conversion to amides, hydrazides, and fused heterocycles, supporting diverse analog synthesis [5].

Synthetic Methodology Development: Carboxylic Acid Handle for Derivatization Studies

The reactive carboxylic acid moiety at the 3-position of the pyrrolidinone ring enables straightforward activation (e.g., via acid chloride or active ester formation) and subsequent coupling with amines, hydrazines, or other nucleophiles [5]. This synthetic accessibility makes the compound a practical substrate for developing and optimizing amide bond formation protocols, heterocycle synthesis methods (e.g., benzimidazole and benzoxazole formation via condensation with o-phenylenediamines or o-aminophenols), or solid-phase synthesis strategies. The 2,4-dimethylphenyl substituent provides a moderately lipophilic aryl group that remains stable under standard coupling and cyclization conditions, facilitating reproducible methodology development [5].

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